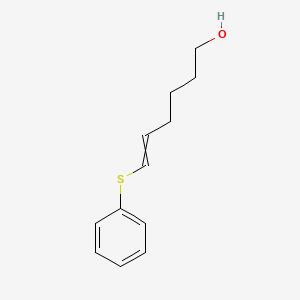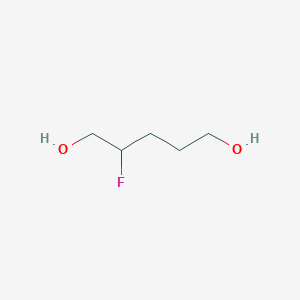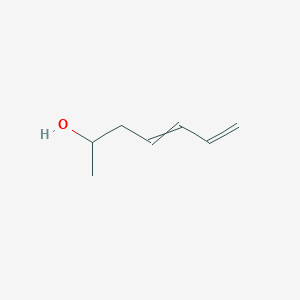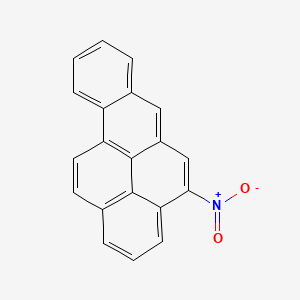
4-Nitrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, specifically a nitrated PAH. It is a compound of significant interest due to its environmental presence and potential health impacts. This compound is formed through the nitration of benzo(a)pyrene, a well-known carcinogen found in substances like coal tar, tobacco smoke, and grilled meats . The addition of a nitro group to benzo(a)pyrene enhances its reactivity and toxicity, making it a subject of extensive research in environmental chemistry and toxicology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature and limited commercial applications. it can be produced in laboratory settings for research purposes using the aforementioned nitration process. The production involves strict safety protocols to handle the hazardous chemicals and manage the toxic by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Aminobenzo(a)pyrene derivatives.
Substitution: Various substituted nitrobenzo(a)pyrene compounds.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzo(a)pyrene is primarily used in scientific research to study its environmental impact, toxicological properties, and potential health effects. Its applications include:
Environmental Chemistry: Studying its formation, distribution, and degradation in the environment.
Toxicology: Investigating its carcinogenic and mutagenic properties.
Analytical Chemistry: Developing methods for detecting and quantifying PAHs and their derivatives in environmental samples
Wirkmechanismus
The toxic effects of 4-Nitrobenzo(a)pyrene are primarily mediated through its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating its effects, including oxidative stress, inflammation, and genetic toxicity .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzo(a)pyrene can be compared with other nitrated PAHs, such as:
- 1-Nitropyrene
- 2-Nitrofluoranthene
- 3-Nitrobenzo(a)pyrene
- 6-Nitrobenzo(a)pyrene
These compounds share similar structural features but differ in their mutagenic and carcinogenic potencies. For instance, 6-Nitrobenzo(a)pyrene is a weaker mutagen compared to 1- and 3-Nitrobenzo(a)pyrene . The position of the nitro group significantly influences the reactivity and biological activity of these compounds .
Eigenschaften
CAS-Nummer |
109345-47-3 |
|---|---|
Molekularformel |
C20H11NO2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-nitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11H |
InChI-Schlüssel |
PMACLRKUWODJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
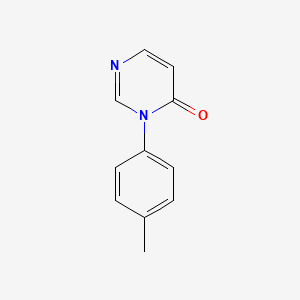
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
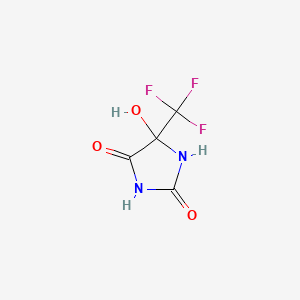
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
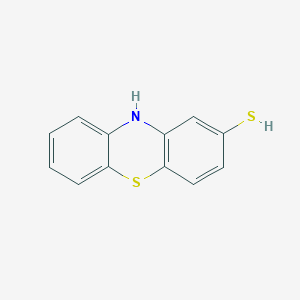
-](/img/structure/B14334052.png)
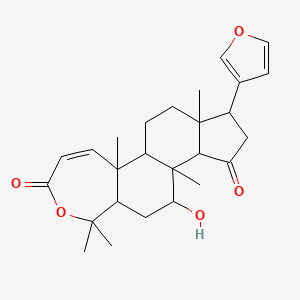
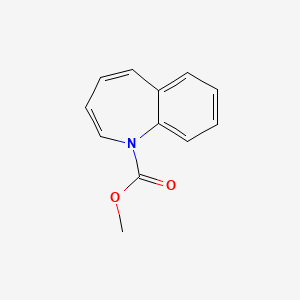
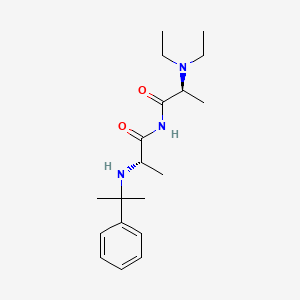
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
